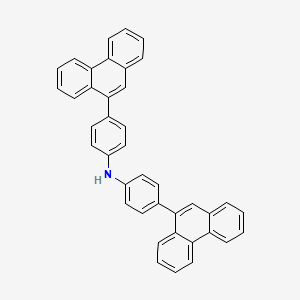

Bis(4-(phenanthren-9-yl)phenyl)amine

Description

Bis(4-(phenanthren-9-yl)phenyl)amine is a polyaromatic amine featuring two phenanthrene-substituted phenyl groups attached to a central nitrogen atom. Its extended π-conjugation and rigid structure make it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and charge-transport materials . Phenanthrene’s fused aromatic system enhances stability and optoelectronic properties compared to simpler aryl amines.

Properties

Molecular Formula |

C40H27N |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

4-phenanthren-9-yl-N-(4-phenanthren-9-ylphenyl)aniline |

InChI |

InChI=1S/C40H27N/c1-3-11-33-29(9-1)25-39(37-15-7-5-13-35(33)37)27-17-21-31(22-18-27)41-32-23-19-28(20-24-32)40-26-30-10-2-4-12-34(30)36-14-6-8-16-38(36)40/h1-26,41H |

InChI Key |

FZQNMYQSIKOIED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=CC=CC=C7C8=CC=CC=C86 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(phenanthren-9-yl)phenyl)amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the phenanthrene derivative is reacted with an aniline derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(phenanthren-9-yl)phenyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenanthrene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bis(4-(phenanthren-9-yl)phenyl)amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of Bis(4-(phenanthren-9-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

(a) N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine (CAS 443965-64-8)

- Structure : Contains a single phenanthrene moiety linked to a biphenyl-4-amine group.

- Properties: Molecular Weight: 345.45 g/mol . Boiling Point: Not reported, but lower than Bis(4-(phenanthren-9-yl)phenyl)amine due to reduced molecular weight. Electronic Effects: Limited conjugation compared to the bis-phenanthrenyl derivative, resulting in a higher bandgap .

- Applications : Used in OLEDs as a dopant, but with lower efficiency than bis-substituted analogues .

(b) Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine (CAS 1002762-60-8)

- Structure : Replaces phenanthrene with carbazole, introducing nitrogen heteroatoms.

- Properties: Molecular Weight: ~650 g/mol (estimated).

- Applications : Superior charge-transport performance in OLEDs compared to phenanthrene-based amines .

(c) N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5)

- Structure : Features biphenyl and diphenylamine substituents.

- Properties :

- Applications : Used in optoelectronic devices but exhibits lower thermal stability than phenanthrene-containing derivatives .

Comparative Data Table

Electronic and Optoelectronic Properties

- Phenanthrene vs. Carbazole : Phenanthrene’s fully conjugated system provides broad absorption bands but higher bandgaps (~2.8 eV) compared to carbazole derivatives (~2.5 eV) .

- Hole Mobility : this compound exhibits moderate hole mobility (~10⁻⁴ cm²/V·s), outperforming biphenyl-based amines but underperforming carbazole derivatives .

Biological Activity

Bis(4-(phenanthren-9-yl)phenyl)amine, a compound characterized by its unique structure featuring phenanthrene and diphenylamine moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in pharmacology.

Chemical Structure

The chemical formula of this compound is . Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the coupling of phenanthrene derivatives with diphenylamine. The method often employed includes:

- Refluxing phenanthrene derivatives with diphenylamine in the presence of a suitable catalyst.

- Purification through recrystallization or chromatography to obtain pure this compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | References |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.3 | |

| A549 (Lung Cancer) | 18.7 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, showing effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | References |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Anticancer Activity : A study published in 2022 investigated the effects of this compound on MCF-7 and HeLa cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. It demonstrated a comparable or superior effect against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.